Bongkrekate

Mitochondrial Bioenergetics ADP/ATP Carrier Conformation Structural Pharmacology

Bongkrekate (also known as bongkrekic acid, BKA) is a polyunsaturated long-chain fatty acid derivative and a polyketide toxin produced by Burkholderia gladioli (formerly Pseudomonas cocovenenans). It functions as a highly specific and potent inhibitory ligand of the mitochondrial adenine nucleotide translocase (ANT), also referred to as the ADP/ATP carrier (AAC), which mediates the exchange of cytosolic ADP for matrix ATP across the inner mitochondrial membrane.

Molecular Formula C28H35O7-3
Molecular Weight 483.6 g/mol
Cat. No. B10769442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBongkrekate
Molecular FormulaC28H35O7-3
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)[O-])C)OC)C=CC(=CC(=O)[O-])CC(=O)[O-]
InChIInChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/p-3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1
InChIKeySHCXABJSXUACKU-WUTQZGRKSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bongkrekate (Bongkrekic Acid): Baseline Characterization for Mitochondrial ANT Inhibition Studies


Bongkrekate (also known as bongkrekic acid, BKA) is a polyunsaturated long-chain fatty acid derivative and a polyketide toxin produced by Burkholderia gladioli (formerly Pseudomonas cocovenenans) [1]. It functions as a highly specific and potent inhibitory ligand of the mitochondrial adenine nucleotide translocase (ANT), also referred to as the ADP/ATP carrier (AAC), which mediates the exchange of cytosolic ADP for matrix ATP across the inner mitochondrial membrane [2]. Bongkrekate binds to ANT from the matrix side, locking the carrier in the 'm-state' (matrix-open) conformation and thereby inhibiting mitochondrial permeability transition pore (MPTP) opening, preventing cytochrome c release, and suppressing the intrinsic pathway of apoptosis [3].

Why Bongkrekate Cannot Be Substituted with Carboxyatractyloside (CATR) or Other ANT Ligands


ANT inhibitors are not functionally interchangeable due to fundamentally divergent binding sites and conformational effects on the carrier. The two principal classes of specific ANT inhibitors—atractyloside/carboxyatractyloside (ATR/CATR) and bongkrekate/isobongkrekate—bind to distinct carrier conformations: CATR locks ANT in the 'c-state' (cytosolic-open), whereas bongkrekate locks ANT in the 'm-state' (matrix-open) [1]. This conformational divergence produces opposite functional outcomes on MPTP regulation: CATR promotes MPTP opening and cytochrome c release, while bongkrekate inhibits MPTP opening and prevents apoptosis [2]. Consequently, substituting CATR for bongkrekate in an experimental protocol investigating MPTP-dependent apoptosis would yield diametrically opposite results—and may actively confound data interpretation. The quantitative evidence below delineates exactly where bongkrekate's differentiation is measurable and scientifically meaningful.

Bongkrekate: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Compounds


Bongkrekate vs. Carboxyatractyloside: Opposite Conformational Locking of ANT Determines Functional Direction

Bongkrekate and carboxyatractyloside (CATR) bind to the same ADP/ATP carrier protein but lock it in mutually exclusive conformations with opposite membrane accessibility profiles. The X-ray crystal structure of the bongkrekate-inhibited ANT complex (PDB: 6GCI, 3.3 Å resolution) reveals a matrix-open state with the ligand bound in the ADP/ATP-binding site at the bottom of the central cavity; the cytoplasmic side is closed by conserved hydrophobic residues and a salt-bridge network braced by tyrosines [1]. In direct structural comparison, the bongkrekate-bAnc1p complex exhibits greater solvent accessibility on the matrix side, whereas the CATR-bAnc1p complex is more accessible on the intermembrane (cytosolic) side [2]. Functionally, CATR prevents the inhibition of the Ca²⁺-induced permeability transition that is mediated by ADP binding, whereas bongkrekate potentiates this inhibitory effect by increasing the translocase's affinity for ADP [3].

Mitochondrial Bioenergetics ADP/ATP Carrier Conformation Structural Pharmacology

Bongkrekate Binding Affinity (Ki) Quantitatively Exceeds Carboxyatractyloside and In-Class Antagonists

Bongkrekate exhibits sub-nanomolar binding affinity for the mitochondrial ADP/ATP carrier, establishing it as the highest-affinity ligand among clinically and experimentally relevant ANT inhibitors. In isolated rat liver mitochondria, bongkrekate inhibits ADP import and mitochondrial respiration with a Ki of 20 nM . Independent measurements using competitive binding assays report a Ki of <2 nM [1]. This affinity is substantially higher than that reported for carboxyatractyloside (CATR), which inhibits the carrier with a Ki in the nanomolar to low micromolar range depending on assay conditions [2]. Notably, synthetic simplified derivatives of bongkrekate (e.g., KH-17, lacking three methyl groups, one methoxy group, and five double bonds) exhibit approximately 10-fold weaker inhibitory activity than the parental compound [3], demonstrating that the full bongkrekate structure is essential for maximal potency.

ANT Inhibition Binding Kinetics Mitochondrial Pharmacology

Bongkrekate vs. Carboxyatractyloside: Opposite Functional Outcomes on MPTP Opening and Apoptosis

The conformational divergence between bongkrekate and carboxyatractyloside (CATR) translates into opposite functional effects on MPTP opening and downstream apoptotic signaling. Bongkrekate binding to ANT fixes the carrier in the m-state and inhibits MPTP opening, thereby preventing mitochondrial depolarization, swelling, outer membrane rupture, and cytochrome c release [1]. Conversely, CATR binding induces MPTP opening and promotes cytochrome c release by shifting ANT to its c-state [2]. In a cell-free apoptosis system, bongkrekic acid reduced apoptosis induction by mitochondria, whereas atractyloside (the non-carboxylated analog of CATR) did not confer protection. In control fibroblasts challenged with mitomycin C, bongkrekic acid conferred resistance to apoptosis, whereas atractyloside produced no change [3].

Apoptosis Regulation Mitochondrial Permeability Transition Cytochrome c Release

Bongkrekate as a High-Affinity Probe: Mitochondrial Binding Site Density Quantified Across Tissues

Radioligand binding studies using [³H]bongkrekic acid have quantified the density of high-affinity ANT binding sites across different tissue types, establishing bongkrekate as a precise molecular probe for ANT quantification. In rat liver mitochondria, high-affinity binding sites for [³H]bongkrekic acid amount to 0.15–0.20 nmol/mg of mitochondrial protein at pH below 7. In rat heart mitochondria, the binding site density is substantially higher, reaching 1.1–1.3 nmol/mg of protein [1]. Subcellular fractionation confirms that mitochondria are the only subcellular particles to bind [³H]bongkrekic acid with high affinity, and these sites are located exclusively in the inner mitochondrial membrane and accessible only from the matrix side [2]. This tissue-level quantification enables precise normalization of ANT content in comparative bioenergetic studies across organs.

Mitochondrial Biochemistry Radioligand Binding Tissue-Specific Expression

Bongkrekate Selectivity: No Off-Target Inhibition of Electron Transport Chain Components

Bongkrekate is a specific ligand for mitochondrial adenine nucleotide translocase (ANT) rather than acting as an inhibitor of the electron transport chain (ETC) . This target selectivity contrasts with other mitochondrial toxins that produce broad respiratory inhibition through complex I, III, or IV blockade. In mitochondrial respiration assays using canonical AAC inhibitors as positive controls, bongkrekate (BKA) and carboxyatractyloside (CATR) were added to determine routine oxygen consumption rates; both compounds produced inhibition profiles consistent with ANT-specific blockade without evidence of direct ETC component inhibition [1]. Bongkrekate must cross the mitochondrial inner membrane to produce its inhibitory effect on ADP/ATP transport, and its slow rate of action in intact preparations reflects this permeation requirement rather than off-target binding [2].

Target Specificity Electron Transport Chain Mitochondrial Respiration

Bongkrekate Stability: Long-Term Storage Viability Exceeds Many In-Class Mitochondrial Toxins

Bongkrekate demonstrates extended stability under recommended storage conditions, a practical consideration for procurement planning and long-term experimental series. As supplied in lyophilized form, bongkrekate is stable for ≥2 years from the date of purchase when stored at -20°C . In Tris buffer solution (1 mg/mL, pH 7.5), bongkrekate remains stable for ≥1 year when stored at -20°C . Solutions prepared in DMSO may be stored at -20°C for up to 3 months, enabling aliquot preparation for repeated use without significant degradation [1]. This stability profile compares favorably with other mitochondrial toxins (e.g., oligomycin, antimycin A) that typically require more frequent reconstitution or exhibit shorter solution half-lives.

Compound Stability Procurement Planning Storage Conditions

Validated Application Scenarios for Bongkrekate Procurement: Where Quantitative Differentiation Drives Experimental Value


Mitochondrial Permeability Transition Pore (MPTP) Mechanistic Studies Requiring Conformation-Specific ANT Inhibition

Bongkrekate is the appropriate inhibitor for studies investigating the role of the ANT m-state conformation in MPTP regulation. The X-ray crystal structure (PDB: 6GCI) confirms that bongkrekate locks ANT in the matrix-open conformation, which correlates with MPTP closure and prevention of cytochrome c release [1]. In contrast, CATR locks ANT in the cytosolic-open conformation and promotes MPTP opening. Researchers must select bongkrekate specifically when the experimental hypothesis concerns the ANT m-state or when the aim is to inhibit rather than induce MPTP-dependent apoptotic signaling. This conformational specificity is not achievable with CATR or atractyloside, which produce opposite functional outcomes.

Apoptosis Suppression Assays in Cell-Free Systems and Intact Cells (HeLa, Thymocytes, Neurons)

Bongkrekate is the validated ANT-targeting tool for inhibiting the intrinsic mitochondrial apoptosis pathway. Delivery of bongkrekate to mitochondria prevents apoptosis induction in HeLa cells [1], protects cerebrocortical neurons from NMDA receptor-induced apoptosis by preventing PARP cleavage and DEVDase activity , and reduces glucocorticoid-induced thymocyte death in a prototypic apoptosis model . The quantitative binding affinity (Ki = 20 nM) supports use at low nanomolar concentrations, minimizing potential non-specific effects. Researchers should not substitute CATR or atractyloside in these assays, as those compounds induce rather than inhibit MPTP opening and apoptotic signaling.

ANT Quantification and Mitochondrial Content Normalization Using Radiolabeled Bongkrekate

Bongkrekate serves as a calibrated molecular probe for quantifying ANT density across tissues and experimental conditions. Radioligand binding assays with [³H]bongkrekic acid enable determination of ANT Bmax values: 0.15–0.20 nmol/mg protein in rat liver mitochondria and 1.1–1.3 nmol/mg protein in rat heart mitochondria at pH < 7.0 [1]. This 5- to 8-fold tissue-level difference in ANT density can be leveraged to normalize functional mitochondrial assays or to track ANT expression changes under pathological conditions. The high specificity of bongkrekate for ANT, with no binding to other subcellular fractions, ensures that binding measurements accurately reflect ANT content rather than non-specific membrane association.

Ischemia-Reperfusion Injury and Cardioprotection Studies with MPTP-Dependent Endpoints

Bongkrekate is a critical tool for probing ANT/MPTP involvement in ischemia-reperfusion (I/R) injury. In models of simulated ischemia and reperfusion, bongkrekate (in parallel with cyclosporin A) does not alter mitochondrial Ca²⁺ accumulation during ischemia but markedly suppresses the Ca²⁺ surge during reperfusion, indicating a specific role in modulating reperfusion-induced MPTP opening [1]. Additionally, bongkrekate ameliorates ischemic neuronal death in the cortex by preventing cytochrome c release and inhibiting astrocyte activation . These applications are uniquely suited to bongkrekate due to its MPTP-inhibitory mechanism; CATR would produce opposite, MPTP-inducing effects that are inappropriate for cardioprotection or neuroprotection studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bongkrekate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.